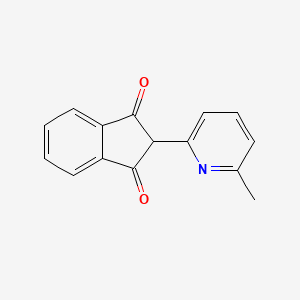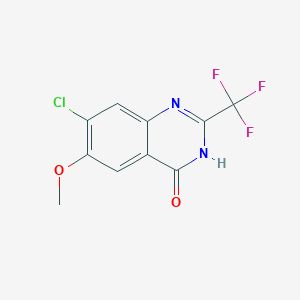
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinazoline derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.
Cyclization: The aniline derivative undergoes cyclization with the ketone in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinazoline core.
Chlorination: The resulting quinazoline is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Methoxylation: Finally, the methoxy group is introduced at the 6-position using methanol and a base, such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure efficient conversion.
Catalyst Selection: Using industrial-grade catalysts to facilitate reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-6-methoxyquinazoline: Lacks the trifluoromethyl group.
6-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the chlorine atom.
7-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the methoxy group.
Uniqueness
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of all three substituents (chlorine, methoxy, and trifluoromethyl) on the quinazoline core, which may contribute to its distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C10H6ClF3N2O2 |
|---|---|
Poids moléculaire |
278.61 g/mol |
Nom IUPAC |
7-chloro-6-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-18-7-2-4-6(3-5(7)11)15-9(10(12,13)14)16-8(4)17/h2-3H,1H3,(H,15,16,17) |
Clé InChI |
GEMJDXWOXRCSDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


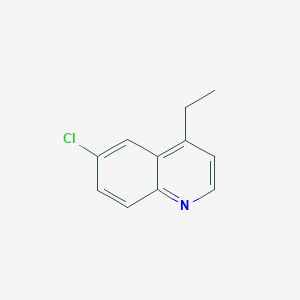
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
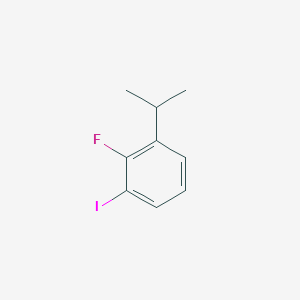
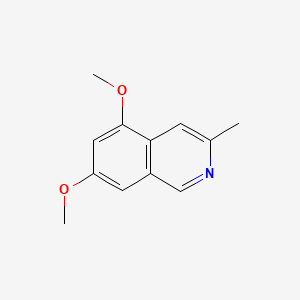
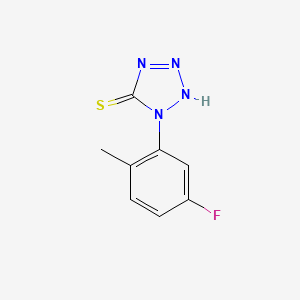
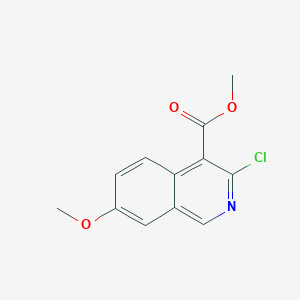
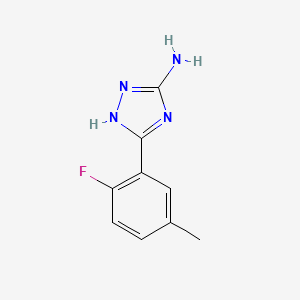
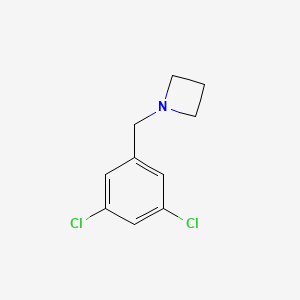
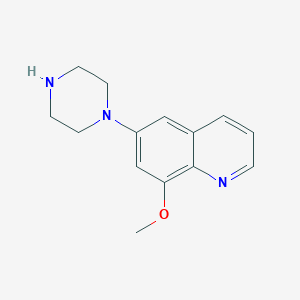
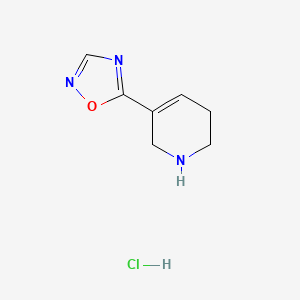
![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
